2-Amino-5-phenylthiophene-3-carbohydrazide
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Overview
Description
2-Amino-5-phenylthiophene-3-carbohydrazide is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol . This compound is known for its unique structure, which includes an amino group, a phenyl group, and a thiophene ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenylthiophene-3-carbohydrazide typically involves the reaction of 2-amino-5-phenylthiophene-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-phenylthiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can result in various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-5-phenylthiophene-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-5-phenylthiophene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenylthiophene-3-carboxylic acid: This compound is a precursor in the synthesis of 2-Amino-5-phenylthiophene-3-carbohydrazide.
2-Amino-5-phenylthiophene-3-carboxamide: Another related compound with similar structural features.
2-Amino-5-phenylthiophene-3-carboxylate: A derivative with a carboxylate group instead of a carbohydrazide group.
Uniqueness
This compound is unique due to its combination of an amino group, a phenyl group, and a thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-5-phenylthiophene-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-10-8(11(15)14-13)6-9(16-10)7-4-2-1-3-5-7/h1-6H,12-13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCHQJZDQRLUJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353080 |
Source
|
Record name | 2-Amino-5-phenylthiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111849-29-7 |
Source
|
Record name | 2-Amino-5-phenylthiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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